REACTION_CXSMILES
|
[OH:1][C:2]1[C:6]([C:7]#[N:8])=[C:5]([S:9][CH3:10])[S:4][N:3]=1.[CH:11]1([CH2:17]O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C1(P(C2C=CC=CC=2)C2C=CC=CN=2)C=CC=CC=1.CN1CCN(C(N=NC(N2CCN(C)CC2)=O)=O)CC1>C1COCC1.O>[CH:11]1([CH2:17][O:1][C:2]2[C:6]([C:7]#[N:8])=[C:5]([S:9][CH3:10])[S:4][N:3]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=NSC(=C1C#N)SC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CO
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temp. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 1 hour to the reaction
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)COC1=NSC(=C1C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |